molecular formula C15H13NO4S B2478586 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 2034332-71-1

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2478586
CAS No.: 2034332-71-1
M. Wt: 303.33
InChI Key: NXEPSIYOAVXQEX-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide” is a complex organic compound that contains furan and thiophene rings, which are heterocyclic compounds with oxygen and sulfur atoms, respectively. It also contains a carboxamide group, which is a common functional group in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain furan and thiophen rings, which may contribute to its chemical properties and reactivity. The presence of the carboxamide group could also influence its behavior in biological systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could affect its solubility in different solvents. The aromatic furan and thiophen rings could contribute to its stability and reactivity .

Scientific Research Applications

Synthesis and Reactivity

N-(1-Naphthyl)furan-2-carboxamide, a compound similar in structure to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide, has been synthesized for various research applications. This process involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in anhydrous toluene to obtain the corresponding thioamide. This compound is then used for electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, demonstrating its versatility in organic synthesis (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activities

In a study focusing on a related compound, N-(4-bromophenyl)furan-2-carboxamide, its derivatives demonstrated significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria. This includes strains like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Such findings highlight the potential of furan-carboxamide derivatives in developing new antimicrobial agents (Siddiqa et al., 2022).

Influenza A Virus Inhibition

A novel series of furan-carboxamide derivatives, closely related to this compound, were synthesized and identified as potent inhibitors of the lethal H5N1 influenza A virus. These studies indicate the importance of the furan-carboxamide scaffold in developing antiviral agents (Yongshi et al., 2017).

Dye-Sensitized Solar Cells

Phenothiazine derivatives with furan as a conjugated linker, a structure similar to this compound, have been used in dye-sensitized solar cells. These compounds showed improved solar energy-to-electricity conversion efficiency, indicating their potential in photovoltaic applications (Kim et al., 2011).

Antitumor Activity

Studies on tiazofurin analogues, including furanfurin and thiophenfurin, which are structurally related to this compound, revealed their potential antitumor activities. Thiophenfurin, in particular, showed cytotoxicity toward various cancer cell lines, underscoring the significance of furan-carboxamide derivatives in cancer research (Franchetti et al., 1995).

Mechanism of Action

Target of Action

The primary targets of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide are yet to be identified. Compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the potential biological activities suggested by similar compounds , it is possible that the compound could have a range of effects at the molecular and cellular level.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the specific conditions under which it is handled and used. Without specific data, it’s not possible to provide detailed information on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any bioactive properties, given the presence of the carboxamide group, which is common in many bioactive compounds .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-14(11-4-1-7-19-11)16-10-15(18,12-5-2-8-20-12)13-6-3-9-21-13/h1-9,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEPSIYOAVXQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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